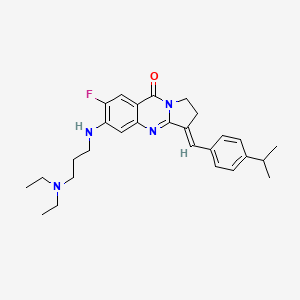
Blm-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blm-IN-1 is an effective Bloom Syndrome Protein (BLM) inhibitor . It has a high binding affinity with a KD value of 1.81 μM . It has a good inhibitory effect on BLM with an IC50 value of 0.95 μM . It can induce cell apoptosis and can be used for the research of DNA damage and cancer .
Molecular Structure Analysis
Blm-IN-1 has a chemical formula of C28H35FN4O . Its exact mass is 462.28 and its molecular weight is 462.613 . It’s also known that residue P868 resides in the helicase domain of BLM and is part of a lysine-rich loop (868-PKKPKK) that is important for interacting with DNA at the ssDNA-dsDNA junction in BLM crystal structures .
Physical And Chemical Properties Analysis
Blm-IN-1 has a chemical formula of C28H35FN4O . Its exact mass is 462.28 and its molecular weight is 462.613 . The elemental analysis shows that it contains C (72.70%), H (7.63%), F (4.11%), N (12.11%), and O (3.46%) .
Wissenschaftliche Forschungsanwendungen
Lipid Bilayer-Based Sensors and Electronics
Research on lipid bilayers, specifically BLMs (bilayer lipid membranes), has contributed significantly to the development of biosensors and transducers. Advances in microelectronics have led to the fusion of ideas for creating biosensors and biofuel cells using BLMs. This interdisciplinary approach in chemistry, electronics, and biology is evolving towards the development of molecular electronics and potentially molecular computers. BLMs' experimental use has been mainly as models for biological membranes, but recent techniques have enabled them to function as electrodes exhibiting nonlinear electronic properties. These developments are pivotal in creating a new class of organic diodes, switches, biosensors, electrochemical photocells, and biofuel cells (Tien, Salamon, & Ottova, 1991).
Biomedical Literature Mining (BLM)
The rapid increase in biomedical literature necessitates the development of biomedical literature mining (BLM) techniques. These techniques are essential for extracting domain knowledge critical for biomedical research and applications. The efforts in BLM have been divided between the biomedical informatics community, focusing on interpretability for application problems, and the computer science community, aiming for superior performance and generalization ability. This dual approach has led to significant advances in BLM, inspiring new research directions in the field (Zhao, Su, Lu, & Wang, 2020).
Biotic Ligand Model (BLM) in Aquatic Systems
The biotic ligand model (BLM) has been proposed as a tool to quantitatively evaluate how water chemistry affects the speciation and biological availability of metals in aquatic systems. This model is increasingly used in developing water quality criteria and performing aquatic risk assessments for metals. It incorporates site-specific water quality, which is crucial for accurately assessing the bioavailability and bioreactivity of metals. The BLM has become a useful interface among scientific disciplines and within regulatory arenas, aiding in ecological assessments for metals in aquatic systems (Paquin et al., 2002).
Eigenschaften
IUPAC Name |
(3E)-6-[3-(diethylamino)propylamino]-7-fluoro-3-[(4-propan-2-ylphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN4O/c1-5-32(6-2)14-7-13-30-26-18-25-23(17-24(26)29)28(34)33-15-12-22(27(33)31-25)16-20-8-10-21(11-9-20)19(3)4/h8-11,16-19,30H,5-7,12-15H2,1-4H3/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSNGNPLURZQGM-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C3C(=CC4=CC=C(C=C4)C(C)C)CCN3C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C3/C(=C/C4=CC=C(C=C4)C(C)C)/CCN3C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Blm-IN-1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

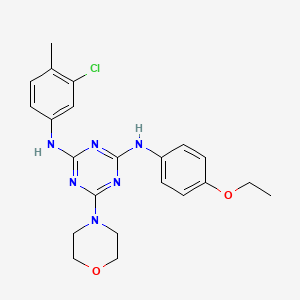
![morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2910144.png)

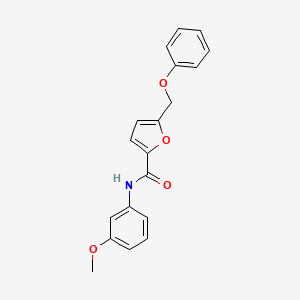
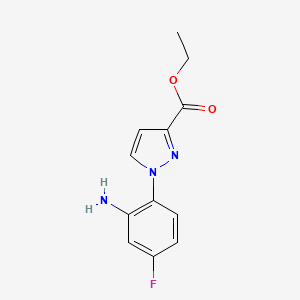
![4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2910149.png)
![4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2910151.png)
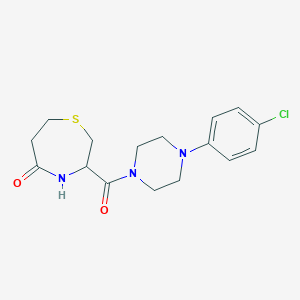
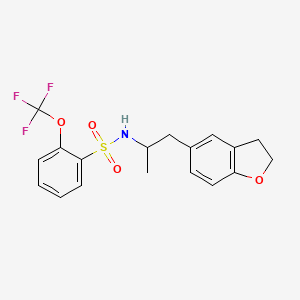


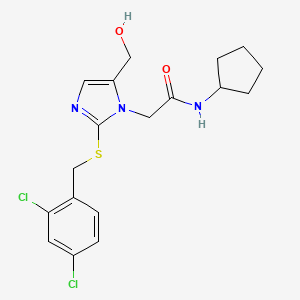
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)